Diisopropylethoxysilane
Description
Significance of Organosilicon Compounds in Modern Chemical Science
Organosilicon compounds, characterized by the presence of a silicon-carbon bond, have become indispensable in modern chemical science. numberanalytics.comsbfchem.com Their importance stems from a unique combination of stability, reactivity, and selectivity that makes them versatile tools in a multitude of applications. numberanalytics.com The silicon-carbon bond is generally stable, which allows for the construction of complex molecules without undesired decomposition. numberanalytics.com This field, which began with the synthesis of tetraethylsilane (B1293383) in 1863, has expanded dramatically, influencing areas from organic synthesis to materials science and pharmaceuticals. numberanalytics.comsbfchem.com
In organic synthesis, organosilicon compounds are widely employed as reagents, catalysts, intermediates, and protecting groups. numberanalytics.comresearchgate.net For instance, silyl (B83357) ethers, such as the tert-butyldimethylsilyl (TBDMS) group, are frequently used to temporarily mask reactive functional groups, enabling selective reactions elsewhere in a molecule. numberanalytics.com Beyond synthesis, these compounds are foundational to the production of silicones, which are used extensively as sealants, adhesives, and in medical devices due to their thermal stability and flexibility. numberanalytics.comzmsilane.com The diverse properties of organosilicon compounds have established them as crucial building blocks for creating new materials and improving existing technologies. zmsilane.com
Diisopropylethoxysilane as a Key Reagent in Synthetic and Materials Chemistry
This compound is an alkoxysilane that serves as a valuable reagent in both synthetic and materials chemistry. As a monofunctional alkoxysilane, its structure allows for the formation of highly controlled and well-defined surface modifications, which is a significant advantage over di- or tri-functional silanes that can lead to polymerization and less uniform layers. researchgate.net The presence of bulky diisopropyl groups on the silicon atom provides steric hindrance, which influences the reactivity and stability of the molecule and its derivatives. nih.gov
In materials chemistry, the primary role of reagents like this compound is to act as a molecular linker or coupling agent to functionalize surfaces. sigmaaldrich.com This process is fundamental in creating advanced materials where the interface between organic and inorganic components must be precisely controlled. researchgate.net For example, this compound can serve as a precursor for more complex, functionalized silanes. By modifying the ethoxy group or attaching functional moieties, derivatives are synthesized for specific applications, such as (3-aminopropyl)this compound (APDIPES), which introduces an amine group for further chemical reactions. researchgate.netgoogleapis.com These tailored silanes are used to create smart surfaces, improve adhesion between different materials, and fabricate specialized coatings. zmsilane.commdpi.com
Table 1: Properties of this compound This table is interactive. You can sort and filter the data.
| Property | Value |
|---|---|
| Molecular Formula | C8H20OSi |
| Average Mass | 160.333 g/mol |
| Monoisotopic Mass | 160.128342 Da |
| IUPAC Name | Ethoxy(diisopropyl)silane |
| Synonyms | Diisopropyl(ethoxy)silane, Diisopropylsilyl ethyl ether, Ethoxybis(1-methylethyl)silane |
Data sourced from ChemSpider chemspider.com
Overview of Current Research Trajectories Involving this compound
Current research involving this compound and related monofunctional alkoxysilanes is heavily focused on the development of advanced interfaces for biological and electronic applications. A significant research direction is the use of these silanes in the vapor-phase deposition of self-assembled monolayers (SAMs) on oxide surfaces like silicon oxide. researchgate.net This technique allows for the creation of high-density, sub-nanometer thick organic layers that are highly uniform and stable under various conditions, which is crucial for improving the performance and detection limits of biosensors, microarrays, and field-effect devices. researchgate.net
Another cutting-edge research area involves leveraging the specific properties of bulky substituents on the silicon atom for novel applications in medical imaging. For example, the steric bulk provided by isopropyl groups, as seen in this compound, has been shown to enhance the hydrolytic stability of silicon-fluoride (Si-F) bonds in related compounds. nih.gov This principle is being explored in the development of 18F-labeled silicon-based radiopharmaceuticals for Positron Emission Tomography (PET). The stability of the Si-F bond is critical for preventing premature defluorination in vivo, ensuring that the imaging agent reaches its target. Research in this area focuses on synthesizing and evaluating novel silicon-based fluoride (B91410) acceptors where the stability is fine-tuned by the steric and electronic nature of the substituents. nih.gov
Furthermore, derivatives of this compound are being investigated for the creation of "smart surfaces" that can respond to external stimuli. researchgate.net Research also extends to their use in advanced analytical techniques, such as modifying the inner surfaces of capillaries for capillary electrophoresis to improve separation efficiency. oup.com These research trajectories highlight the role of this compound as a foundational building block for creating highly specialized and functional materials at the molecular level.
Structure
2D Structure
Properties
InChI |
InChI=1S/C8H19OSi/c1-6-9-10(7(2)3)8(4)5/h7-8H,6H2,1-5H3 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUNLSJOSQANDRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C(C)C)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Chemical Transformations of Diisopropylethoxysilane
Rational Design and Synthesis of Diisopropylethoxysilane
The synthesis of this compound is predicated on established principles of silicon chemistry, adapted to introduce the specific isopropyl and ethoxy moieties. This involves both general methodologies applicable to a wide range of ethoxysilanes and more targeted approaches focused on creating the specific diisopropyl-substituted precursor.
General Synthetic Routes to Ethoxysilanes
The formation of ethoxysilanes can be achieved through several established synthetic procedures. One of the most fundamental methods is the alcoholysis of chlorosilanes. This reaction involves the substitution of a chlorine atom on the silicon with an ethoxy group from ethanol (B145695), typically with the removal of the hydrogen chloride (HCl) byproduct, often facilitated by a base.
More advanced and versatile methods for creating the silicon-carbon bonds necessary for organoalkoxysilanes include:
Hydrosilylation: This transition-metal-catalyzed reaction involves the addition of a silicon-hydrogen (Si-H) bond across a carbon-carbon double or triple bond. mdpi.com It is a highly efficient method for forming silicon-carbon linkages. mdpi.com
Coupling Reactions: Various coupling reactions can be employed to attach organic functional groups to the silicon atom. mdpi.com
Addition Reactions to Isocyanates: The reaction of silanes with isocyanates provides a route to incorporate urethane (B1682113) or urea (B33335) linkages into the final molecule. mdpi.com
A practical laboratory-scale method involves the BiCl₃-catalyzed reaction of chlorosilanes with ethers, which avoids the generation of HCl. researchgate.net For polysilanes, which are polymers with a silicon backbone, reductive coupling of dichlorosilanes using sodium, sometimes enhanced by ultrasound, is a common technique, though this is more applicable to polymer synthesis than to the direct synthesis of monomeric ethoxysilanes. dtic.mil
Targeted Synthesis of this compound Precursors
The specific synthesis of this compound would logically proceed from a suitable precursor, most commonly diisopropyldichlorosilane (B1349932). The synthesis of such haloaminosilane and alkylaminosilane precursors often starts with halosilanes like dichlorosilane (B8785471) or trichlorosilane, which are then reacted with secondary amines or lithium amides. google.com
A plausible synthetic pathway for this compound would involve the following steps:
Formation of Diisopropyldichlorosilane: This precursor can be synthesized through various organometallic routes.
Ethanolysis: The diisopropyldichlorosilane is then reacted with ethanol. In this nucleophilic substitution reaction, one of the chloro groups is replaced by an ethoxy group, yielding this compound and HCl. The reaction conditions can be controlled to favor monosubstitution over disubstitution, which would yield diisopropyldiethoxysilane.
The synthesis of related dialkoxysilanes, such as diisopropyldimethoxysilane, has been documented and follows similar principles. sigmaaldrich.com The choice of precursor is critical and is often guided by the desired final application, with a wide range of solution and vapor deposition precursors available for creating thin films and nanomaterials. sigmaaldrich.commdpi.com
Functionalization and Derivatization of this compound
The presence of a reactive silicon center allows this compound to serve as a versatile intermediate for the synthesis of more complex functionalized silanes. These derivatization reactions typically target the remaining reactive sites on the silicon atom, allowing for the introduction of amino, epoxy, and fluoro groups.
Synthesis of (3-Aminopropyl)this compound (APDIPES) and Related Aminosilanes
The introduction of an aminopropyl group transforms the silane (B1218182) into a valuable coupling agent capable of bridging organic and inorganic materials. While the synthesis of (3-Aminopropyl)this compound (APDIPES) is not explicitly detailed in extensive literature, its synthesis can be inferred from the well-established routes for the widely used analogue, (3-Aminopropyl)triethoxysilane (APTES). wikipedia.orgatamanchemicals.com
Common synthetic methods for producing aminopropyl-functionalized ethoxysilanes include:
Hydrosilylation (Addition Process): This involves the reaction of a hydrosilane (in this case, this compound containing a Si-H bond) with allyl amine in the presence of a platinum catalyst. google.com This is a direct and efficient method for creating the desired carbon-silicon bond.
Ammonolysis Process: This route uses a chloropropyl-functionalized silane precursor and reacts it with ammonia (B1221849) at high temperature and pressure. google.com
Hydrogenating Reduction Method: This pathway involves the reduction of a cyanoethyl-functionalized silane using hydrogen under pressure with a catalyst to form the primary amine. google.com
A more modern and sustainable approach to forming Si-N bonds is through the catalytic dehydrocoupling of amines and silanes, which produces hydrogen gas as the only byproduct, avoiding the salt waste generated from traditional methods using chlorosilanes. rsc.orgrsc.orgelsevierpure.com The reaction of aromatic aldehydes with APTES is also used to prepare imine-functionalized silanes. mdpi.com
| Synthesis Method for Aminosilanes | Precursors | Key Features | Typical Yield |
| Hydrosilylation | Hydrosilane, Allyl amine | Platinum catalyzed; potential for isomers. google.com | ~85% google.com |
| Ammonolysis | Chloropropylsilane, Ammonia | High temperature and pressure required. google.com | ~70% google.com |
| Hydrogenation | Cyanoethylsilane, Hydrogen | High yield but requires specialized equipment. google.com | ~95% google.com |
| Dehydrocoupling | Hydrosilane, Amine | Sustainable (H₂ byproduct); catalyzed by various metals. rsc.orgrsc.org | Varies |
This table is generated based on data for analogous aminotriethoxysilanes.
Incorporation of Glycidoxypropyl Moieties in this compound Derivatives
The incorporation of a glycidoxypropyl group introduces a reactive epoxy ring, making the resulting silane derivative useful as a coupling agent or adhesion promoter, particularly in epoxy-based composites and coatings. gelest.comgelest.com The synthesis of such derivatives, for example (3-Glycidoxypropyl)this compound, would typically be achieved via the hydrosilylation of allyl glycidyl (B131873) ether (AGE) with a corresponding hydrosilane. cnrs.fr
This reaction adds the silicon-hydrogen bond of the hydrosilane across the double bond of the allyl glycidyl ether, covalently linking the glycidoxypropyl moiety to the silicon atom. The resulting epoxy-functional silane can then react with other materials. For instance, the unbound amino groups on functionalized surfaces can react with the oxirane rings in epoxy resins, leading to strong covalent bonding and improved compatibility within a polymer matrix. nih.gov Similarly, the silane can react with surfaces to improve wet adhesion or with fillers to enhance pigment binding in coatings. paint.org
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Application |
| (3-Glycidoxypropyl)methyldiethoxysilane | C₁₁H₂₄O₄Si | 248.39 | Adhesion promoter in epoxy systems. gelest.comchemicalbook.com |
| (3-Glycidoxypropyl)triethoxysilane | C₁₂H₂₆O₅Si | 278.42 | Coupling agent for latex polymers and primers. gelest.com |
| (3-Glycidoxypropyl)dimethylethoxysilane | C₁₀H₂₂O₃Si | 218.37 | Surface modification and coupling agent. lookchem.com |
This table presents data for structurally related glycidoxypropyl silanes.
Formation of Fluorosilanes via this compound Intermediates
Fluorosilanes are organosilicon compounds containing fluorine atoms, which impart unique properties such as excellent hydrophobicity, oleophobicity (oil repellency), thermal stability, and low surface energy. osisilicones.comvanabio.comsinosil.com These characteristics make them highly valuable for creating anti-fouling, easy-to-clean, and anti-fingerprint surface coatings. vanabio.comsinosil.com
The synthesis of a fluorosilane from a this compound intermediate would involve attaching a fluoroalkyl group to the silicon atom. General strategies for preparing such compounds include:
Hydrosilylation: A hydrosilane can be reacted with a fluorinated olefin (an alkene containing fluorine atoms) to form a stable Si-C bond, thereby attaching the fluoroalkyl chain to the silicon core.
Reaction with Isocyanates: An isocyanate-terminated silane can be reacted with an alcohol or amine-terminated fluoroalkyl compound to create a carbamate (B1207046) or urea linkage, respectively. google.com Conversely, an amino-functionalized silane, such as APDIPES, could be reacted with a fluoroalkyl-terminated isocyanate.
These fluoro-functional silanes chemically bond to substrate surfaces, providing long-lasting resistance to UV radiation and chemical attack. vanabio.comsinosil.com
Reaction Mechanisms and Reactivity Studies of this compound
The chemical behavior of this compound is governed by the interplay of the reactive silicon-oxygen bond, the stable silicon-carbon bonds, and the significant steric bulk imparted by the two isopropyl groups attached to the silicon center. These structural features dictate its participation in a variety of chemical transformations, from hydrolysis and condensation to more complex catalyzed reactions. Understanding the mechanisms of these reactions is crucial for controlling the synthesis of silicon-containing materials and molecules.
Investigation of Hydrolysis Pathways of this compound Derivatives
The hydrolysis of alkoxysilanes, such as this compound, is a foundational reaction in sol-gel chemistry and materials science. It involves the cleavage of the silicon-oxygen-carbon (Si-O-Et) bond by water to form a silanol (B1196071) (Si-OH) and ethanol. This process is the initial step towards the formation of siloxane (Si-O-Si) networks. The reaction can be catalyzed by either acids or bases, and the pathway differs significantly between the two conditions.
Acid-Catalyzed Mechanism: Under acidic conditions, the reaction is initiated by the rapid protonation of the oxygen atom in the ethoxy group. This protonation makes the ethoxy group a better leaving group (ethanol). A water molecule then attacks the electrophilic silicon center in a bimolecular nucleophilic substitution (SN2-Si) type mechanism, leading to a pentacoordinate transition state. The subsequent departure of an ethanol molecule yields the corresponding diisopropylsilanol.
Step 1 (Protonation): (i-Pr)2SiH(OEt) + H3O+ ⇌ (i-Pr)2SiH(O+(H)Et) + H2O
Step 2 (Nucleophilic Attack): (i-Pr)2SiH(O+(H)Et) + H2O → [(i-Pr)2SiH(OEt)(OH2)]+ (Transition State)
Step 3 (Leaving Group Departure): [(i-Pr)2SiH(OEt)(OH2)]+ → (i-Pr)2SiH(OH) + EtOH + H+
Base-Catalyzed Mechanism: In basic media, the attacking species is a nucleophilic hydroxyl anion (OH-). The hydroxide (B78521) ion directly attacks the electron-deficient silicon atom. This attack forms a negatively charged, pentacoordinate silicon intermediate. The ethoxy group is then displaced as an ethoxide anion, which is subsequently protonated by water to form ethanol. unm.edu
Step 1 (Nucleophilic Attack): (i-Pr)2SiH(OEt) + OH- → [(i-Pr)2SiH(OEt)(OH)]- (Intermediate)
Step 2 (Leaving Group Departure): [(i-Pr)2SiH(OEt)(OH)]- → (i-Pr)2SiH(OH) + EtO-
Step 3 (Protonation): EtO- + H2O → EtOH + OH-
Role of Steric Hindrance from Isopropyl Groups on Reactivity
The two isopropyl groups attached to the silicon atom in this compound are bulky substituents that create significant steric hindrance around the reactive center. This steric bulk has a profound impact on the molecule's reactivity, primarily by slowing down the rates of reactions that involve nucleophilic attack at the silicon atom.
In the context of hydrolysis, the bulky isopropyl groups physically obstruct the approach of the incoming nucleophile (water in the acid-catalyzed pathway or hydroxide in the base-catalyzed pathway). This raises the activation energy of the reaction compared to less hindered silanes like methyltriethoxysilane. Studies on various ethoxysilanes have shown that steric factors can have a more significant effect on reactivity than electronic (inductive) factors. For instance, the initial hydrolysis rate constants for different ethoxysilanes were found to decrease in the order: dimethyldiethoxysilane > tetraethoxysilane > methyltriethoxysilane, highlighting the complex interplay of steric and electronic effects.
This steric shielding also influences subsequent condensation reactions. The difficulty for two bulky diisopropylsilanol molecules to approach each other slows the rate of siloxane bond formation, leading to greater stability of the monomeric silanol intermediate compared to less substituted silanols.
| Alkoxysilane | Alkyl Substituents | Relative Steric Hindrance | Predicted Relative Rate of Hydrolysis |
|---|---|---|---|
| Methyltriethoxysilane | One Methyl | Low | Fast |
| Dimethyldiethoxysilane | Two Methyls | Moderate | Fastest |
| This compound | Two Isopropyls | High | Slow |
| Tetraethoxysilane (TEOS) | Zero (alkoxy only) | Moderate | Intermediate |
Dimerization and Self-Condensation Processes of this compound
Following hydrolysis, the resulting diisopropylsilanol ((i-Pr)2SiH(OH)) can undergo self-condensation to form a disiloxane, which contains a Si-O-Si linkage. This reaction is a dimerization process and is the fundamental step in the formation of polysiloxane polymers. The reaction can proceed via two main pathways, either eliminating a water molecule (water condensation) or an ethanol molecule (alcohol condensation) if unhydrolyzed ethoxysilane (B94302) is present.
Water Condensation: (i-Pr)2SiH(OH) + (i-Pr)2SiH(OH) ⇌ (i-Pr)2HSi-O-SiH(i-Pr)2 + H2O
Alcohol Condensation: (i-Pr)2SiH(OH) + (i-Pr)2SiH(OEt) ⇌ (i-Pr)2HSi-O-SiH(i-Pr)2 + EtOH
Like hydrolysis, condensation is catalyzed by both acids and bases. The kinetics of condensation are complex and depend heavily on pH and solvent conditions. nih.gov Interestingly, acidic conditions that accelerate hydrolysis tend to slow down the self-condensation reactions, leading to the accumulation of stable silanol intermediates. plu.mxresearchgate.net Conversely, basic conditions typically catalyze both hydrolysis and subsequent condensation. The significant steric hindrance from the isopropyl groups in this compound makes the self-condensation process considerably slower than for smaller alkoxysilanes.
Nucleophilic Activation and Transmetalation in this compound Reactions
In the context of palladium-catalyzed cross-coupling reactions (e.g., the Hiyama coupling), organosilanes like this compound can act as nucleophilic partners. However, the Si-C bond is generally not reactive enough to participate directly. Therefore, a nucleophilic activator, most commonly a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF), is required.
The mechanism involves the fluoride ion attacking the silicon atom of the this compound. This forms a hypervalent, pentacoordinate silicate (B1173343) intermediate, [(i-Pr)2SiH(OEt)(F)]-. This "activated" species is significantly more nucleophilic than the neutral silane.
The key step in the catalytic cycle is transmetalation, where the organic group from silicon is transferred to the palladium(II) center. Mechanistic studies on related silanolate systems have revealed two potential pathways for this transfer: nih.gov
Anionic Pathway: The hypervalent 10-Si-5 silicate intermediate (formed by activation) transfers its organic group to the [LnPd(II)-X] complex. This is the predominant pathway when a strong nucleophilic activator like fluoride is used.
Neutral Pathway: In some systems, particularly with silanolates, a neutral 8-Si-4 intermediate can be formed, which can undergo transmetalation without the need for an external anionic activator. nih.gov
For this compound, the anionic pathway is the operative mechanism. The electron-donating nature of the alkyl groups on the silicon nucleophile helps to accelerate the transmetalation process. nih.gov The bulky isopropyl groups, however, would be expected to slow the rate of formation of the pentacoordinate intermediate and the subsequent transfer to the palladium complex.
Mechanism of Silicon-Fluorine Bond Formation in SiFA Chemistry
Silicon-Fluoride Acceptor (SiFA) chemistry leverages the exceptionally high bond energy of the silicon-fluorine (Si-F) bond. Alkoxysilanes like this compound can serve as precursors for fluorinated silanes. The mechanism is a direct nucleophilic substitution at the silicon center, where the ethoxy group acts as a leaving group and a fluoride ion is the incoming nucleophile.
The reaction is typically carried out using a fluoride source (e.g., KF, CsF, or TBAF). The mechanism is analogous to the first step of nucleophilic activation described previously:
Nucleophilic Attack: A fluoride ion (F-) attacks the electrophilic silicon atom of this compound.
Transition State/Intermediate: A pentacoordinate trigonal bipyramidal intermediate, [(i-Pr)2SiH(OEt)(F)]-, is formed.
Leaving Group Departure: The ethoxide ion (EtO-) is expelled, yielding the final diisopropylfluorosilane product, (i-Pr)2SiH(F).
This transformation is highly efficient and can often proceed rapidly at room temperature. core.ac.uk The strong thermodynamic driving force for the formation of the stable Si-F bond makes the reaction essentially irreversible. This principle is widely used in 18F radiolabeling for positron emission tomography (PET), where an alkoxy-substituted silane is reacted with aqueous [18F]fluoride to efficiently produce a radiolabeled tracer.
Cleavage of Silicon-Carbon Bonds in this compound Hydrolysis
The silicon-carbon (Si-C) bond is known for its high thermal and chemical stability. Under the typical conditions used for the hydrolysis of alkoxysilanes (aqueous acid or base), the Si-C bonds in this compound are not cleaved. researchgate.net The hydrolysis reaction selectively targets the more labile silicon-ethoxy (Si-OEt) bond.
Cleavage of a Si-C bond is a much more difficult process that generally requires specific and more forceful conditions. For instance, Si-C bond cleavage can be facilitated by first activating the silicon atom to a hypercoordinate state, which weakens the bond, followed by reaction with a strong electrophile. nih.gov For example, organopentafluorosilicates (K2[RSiF5]) can undergo Si-C bond cleavage when treated with various electrophiles or oxidants. nih.gov
However, in the context of simple hydrolysis, the reaction pathway exclusively involves the breaking of the Si-O bond, leaving the diisopropylsilyl (-SiH(i-Pr)2) moiety intact. Therefore, the cleavage of silicon-carbon bonds is not a competing or side reaction during the hydrolysis of this compound.
Diisopropylethoxysilane in Advanced Materials Science and Engineering
Surface Functionalization and Monolayer Fabrication
Diisopropylethoxysilane and its derivatives are pivotal in the precise engineering of surfaces at the molecular level. Their unique chemical structure allows for the formation of well-defined, stable, and functional monolayers on various substrates, which is fundamental to the advancement of numerous technologies.
Preparation of Aminated Monolayers on Silica (B1680970) Surfaces Using APDIPES
The functionalization of silica surfaces with amino groups is a critical step in many applications, including biosensors and chromatography. (3-aminopropyl)this compound (APDIPES) is a monofunctional aminosilane (B1250345) used to create aminated monolayers. researchgate.netacs.orgnih.gov Unlike trifunctional silanes such as (3-aminopropyl)triethoxysilane (APTES), which can polymerize, monofunctional silanes like APDIPES are limited to forming monolayers, offering better control over the film structure. bitalux.eu
The preparation of these monolayers is often performed through a vapor deposition process. researchgate.netacs.orgnih.gov This method is considered effective and reproducible for creating homogeneous, covalently bonded silane (B1218182) films. bitalux.eu The process typically involves placing clean, dehydrated silica substrates in a reaction chamber and introducing APDIPES in the vapor phase. bitalux.eunih.gov The steric hindrance provided by the two isopropyl groups on the silicon atom of APDIPES is a key feature. bitalux.eu This bulkiness enhances the stability of the resulting film, particularly under challenging pH conditions. bitalux.eu
Studies comparing APDIPES with other aminosilanes have shown that APDIPES films exhibit superior stability. For instance, when subjected to a pH 10 buffer, APDIPES layers retain most of their integrity for several hours, proving more stable than films made from APTES or (3-aminopropyldimethylethoxysilane) (APDMES). bitalux.eunih.gov This stability is attributed to the steric hindrance and hydrophobicity imparted by the isopropyl groups. bitalux.eu
Chemical Vapor Deposition (CVD) of this compound-Derived Films
Chemical Vapor Deposition (CVD) is a widely used technique for producing high-quality thin films and is particularly effective for depositing silane monolayers. bitalux.eugelest.com In a typical CVD process for aminosilanes like APDIPES, the substrate is placed in a chamber, which is then heated. gelest.com The silane precursor is volatilized and passed over the heated substrate, where it thermally decomposes and reacts with the surface to form a thin film. bitalux.eugelest.com
For APDIPES, CVD is typically carried out at elevated temperatures (e.g., 150 °C) and low pressure. bitalux.eunih.gov The process involves several key steps:
Surface Preparation : The silicon dioxide substrates are rigorously cleaned, often using an oxygen plasma, to remove organic contaminants. bitalux.eu
Dehydration : A dehydration purge is performed to remove residual water from the substrate surface, which could otherwise interfere with the monolayer formation. bitalux.euwebsite-files.com
Deposition : APDIPES is introduced into the sealed, heated chamber, raising the pressure slightly (e.g., to 2-3 Torr). The surface reacts with the gas-phase silane for a set time, typically a few minutes. bitalux.eu
Purging : After deposition, the chamber is purged with an inert gas like nitrogen to remove unreacted silane from the substrate surfaces and the chamber itself. bitalux.eu
The resulting films are characterized using various surface analytical techniques. bitalux.eunih.gov X-ray Photoelectron Spectroscopy (XPS) is used to determine the elemental composition and confirm the presence of nitrogen from the amine groups. Spectroscopic ellipsometry measures the thickness of the deposited monolayer, while contact angle goniometry assesses the hydrophobicity of the surface. Atomic Force Microscopy (AFM) provides information on the surface roughness, with APDIPES films showing an average roughness of 0.12-0.15 nm. bitalux.eunih.gov
| Aminosilane | Type | Film Roughness (nm) | Relative Stability at pH 10 | Relative N1s/Si2p Ratio (XPS) |
|---|---|---|---|---|
| APDIPES | Monofunctional | 0.12 - 0.15 | High | Low |
| APDMES | Monofunctional | 0.12 - 0.15 | Low | Medium |
| APTES | Trifunctional | 0.12 - 0.15 | Medium | High |
Control over Functional Group Density in Mixed Silane Monolayers
A significant advantage of using this compound derivatives is the ability to precisely control the density of functional groups on a surface. researchgate.netacs.orgnih.gov This is achieved by creating mixed self-assembled monolayers (SAMs) where the functional silane is co-deposited with an inert or "spacer" silane. researchgate.netacs.orgresearchgate.net This approach allows for the tuning of surface properties by simply adjusting the ratio of the two silanes in the reaction mixture. researchgate.net
One successful strategy involves the co-deposition of APDIPES (the functional silane) and (3-cyanopropyl)dimethylmethoxysilane (CPDMMS) (the inert component) from the vapor phase. researchgate.netacs.orgnih.gov This one-step process allows for the creation of aminated monolayers with a wide range of amino group densities. researchgate.netacs.org The use of a dry atmosphere during deposition is crucial to limit the self-condensation of the silanes. researchgate.netacs.orgnih.gov
The characterization of these mixed monolayers is essential to confirm the relationship between the composition of the silane mixture and the final surface properties. researchgate.netacs.org Contact angle measurements can be used to estimate the ratio of the silanes bound to the surface. researchgate.netnih.govresearchgate.net For more precise quantification, a dual-mode fluorescence and XPS label can be employed, allowing for traceable quantification of the surface functional groups. researchgate.netacs.orgnih.gov Studies have shown a direct correlation between the fluorescence and XPS signals over at least one order of magnitude, linking quantitative fluorescence analysis to XPS quantification. acs.org
| APDIPES Fraction in Solution (f1) | Resulting Amino Fraction on Surface (fx) | Water Contact Angle |
|---|---|---|
| 1.00 | 1.00 | Low |
| 0.50 | Variable | Intermediate |
| 0.10 | Variable | Intermediate-High |
| 0.00 | 0.00 | High |
This level of control is critical for applications where the spacing between functional groups can affect performance, such as in biosensors where steric hindrance can impact binding efficiency. nih.gov
Interfacial Interactions and Adsorption Behavior of this compound Films
The interfacial properties of films derived from this compound are governed by their chemical composition and molecular architecture. The bulky diisopropyl groups in APDIPES, for example, create significant steric hindrance around the silicon atom. bitalux.eu This steric shield not only contributes to the hydrolytic stability of the siloxane bond with the substrate but also influences the film's hydrophobicity and its interactions with the surrounding environment. bitalux.eu
The stability of APDIPES films has been demonstrated in tests where they were immersed in a pH 10 buffer. bitalux.eu After several hours, APDIPES surfaces showed minimal loss of nitrogen content, significantly outperforming films made from APTES and APDMES. bitalux.eu This robustness is crucial for devices and materials intended for use in aqueous or harsh chemical environments. bitalux.eu
The adsorption behavior of molecules onto these functionalized surfaces is also affected by the nature of the silane layer. The density of functional groups, which can be controlled using mixed monolayers, dictates the concentration of adsorbed species. bitalux.eu For instance, the adsorption of a cyanine (B1664457) dye onto aminosilane films showed that the concentration of the dye on the surface was consistent with the density of the available amine groups. bitalux.eunih.gov Furthermore, Time-of-Flight Secondary Ion Mass Spectroscopy (ToF-SIMS) analysis of these films has revealed interactions between the monolayer's amine groups and surface silanols. bitalux.eunih.gov
Role in Innovative Coating Technologies
The unique properties of this compound and its derivatives make them valuable precursors for the development of advanced surface coatings. The ability to form stable, well-defined monolayers with tunable functionality is the foundation for creating innovative coatings with tailored properties.
This compound Derivatives as Precursors for Surface Coatings
This compound derivatives serve as fundamental building blocks for creating functional surface coatings. While not always forming the bulk of a coating, the monolayers they create provide a stable and reactive foundation to which other functionalities can be added. The monofunctional nature of these silanes is key to producing well-ordered monolayer coatings, as opposed to the less-defined multilayers that can result from tri-functional silanes. bitalux.eu
The stability of coatings derived from these precursors is a significant advantage. The steric hindrance provided by the diisopropyl groups protects the underlying substrate and the covalent Si-O-Si bonds from hydrolytic attack, leading to more durable and long-lasting surface modifications. bitalux.eu This is particularly important for applications involving exposure to moisture or corrosive environments. mdpi.com
Furthermore, the ability to create mixed monolayers allows for the precise engineering of the coating's surface chemistry. fao.orgnih.govsae.org By combining a functional this compound derivative with an inert alkylsilane, coatings with controlled wettability, adhesion, and biorepulsive properties can be fabricated. nih.gov For example, this approach is used to create surfaces that can resist the non-specific adsorption of proteins, a critical requirement in biomedical devices and diagnostic platforms. nih.gov These foundational monolayers act as versatile platforms for a wide range of innovative coating technologies, from anti-fouling surfaces in marine applications to biocompatible coatings in the healthcare sector. pnnl.gov
Development of Abrasion- and Scratch-Resistant Coatings with this compound Components
The development of robust coatings to protect surfaces from mechanical damage is a significant area of materials research. While the direct application of this compound in commercially available abrasion and scratch-resistant coatings is not extensively documented in publicly available research, the fundamental chemistry of silanes provides a strong basis for its potential use in this field.
Organosilanes are frequently employed in the formation of protective coatings through sol-gel processes. macrovisiontechnology.comsuisse-tp.chevonik.com This method involves the hydrolysis and condensation of silane precursors to form a cross-linked network, often a hybrid organic-inorganic matrix. These coatings can significantly enhance the surface hardness and durability of various substrates, including plastics and metals. macrovisiontechnology.comntu.edu.sg For instance, coatings derived from silanes like 3-glycidoxypropyltrimethoxysilane (B1200068) and tetraethylorthosilicate have been shown to improve the pencil hardness of polycarbonate substrates from 2B to 5H. ntu.edu.sg The incorporation of nanoparticles, such as colloidal silica, into these silane-based matrices can further enhance mechanical properties like elastic modulus and fracture toughness, contributing to improved scratch resistance. ntu.edu.sg
The isopropoxy groups in this compound could potentially influence the hydrolysis and condensation rates during the sol-gel process, affecting the final structure and properties of the coating. The steric bulk of the diisopropyl groups might also play a role in modifying the surface energy and hydrophobicity of the coating, which can indirectly influence its resistance to scratching. Further research would be needed to fully elucidate the specific advantages and performance characteristics of this compound in this application.
Advanced Applications in Chemical Sensing and Electronics
The versatility of organosilanes extends to the fabrication of sophisticated devices in chemical sensing and electronics, where surface modification and material deposition are critical steps.
This compound-Modified Surfaces for Biosensor Platforms
The performance of biosensors heavily relies on the effective immobilization of bioreceptor molecules onto the sensor surface. Silane chemistry is a cornerstone for the surface modification of various substrates used in biosensors, such as silicon dioxide. mdpi.com The process typically involves the formation of a silane monolayer with functional groups that can covalently bind to biomolecules, ensuring a stable and oriented immobilization. mdpi.comkit.edu
While specific studies detailing the use of this compound for biosensor surface modification are not prominent in the literature, the general principles of silanization are well-established. Different silanes, such as those with amine or epoxy functionalities, are commonly used to introduce reactive sites on the substrate. kit.edunih.gov The choice of silane can influence the surface properties, such as hydrophilicity, which in turn affects the subsequent immobilization of bioreceptors. mdpi.com The diisopropyl and ethoxy groups of this compound would participate in the hydrolysis and condensation reactions to form a siloxane bond with the hydroxylated surface of a biosensor substrate. The specific impact of the diisopropyl groups on the packing density and orientation of the silane layer, and consequently on the biosensor's sensitivity and selectivity, would be a subject for empirical investigation.
Integration of this compound into Molecular Electronic Devices
Molecular electronics aims to use individual molecules or nanoscale assemblies of molecules as electronic components. The interface between these molecular components and the macroscopic electrodes is crucial for device functionality. While the direct integration of this compound into molecular electronic devices is not widely reported, organosilanes, in general, are explored for creating self-assembled monolayers (SAMs) that can act as insulating layers or as platforms for anchoring molecular wires. The precise control over the thickness and electronic properties of these layers is paramount. The molecular structure of this compound could offer specific advantages in tuning the dielectric properties or the surface energy of interfaces within such devices, though dedicated research is required to confirm these potential benefits.
Use in Semiconductor Manufacturing Processes
In the semiconductor industry, organosilane precursors are vital for the deposition of thin films of silicon-containing materials, such as silicon dioxide and silicon nitride, through processes like atomic layer deposition (ALD) and chemical vapor deposition (CVD). google.comucc.ieelectrochem.org These films serve as insulators, dielectrics, and passivation layers in integrated circuits.
Catalytic Applications and Catalyst Support Modification
The utility of organosilanes also extends to the field of catalysis, both as reagents in cross-coupling reactions and as agents for modifying the surface of catalyst supports.
This compound in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Hiyama couplings, are powerful tools in organic synthesis for the formation of carbon-carbon bonds. organic-chemistry.orgwikipedia.orgnih.govmdpi.comnih.govmdpi.com The Hiyama coupling specifically utilizes organosilanes as the coupling partners. organic-chemistry.orgwikipedia.orgcore.ac.uk The reactivity of the organosilane is a key factor in these reactions and is often enhanced by the presence of an activating agent, such as a fluoride (B91410) ion or a base, which facilitates the transmetalation step in the catalytic cycle. organic-chemistry.orgcore.ac.uk
The nature of the substituents on the silicon atom, particularly the presence of alkoxy groups, can influence the reaction rate and yield. organic-chemistry.org While there is extensive literature on the use of various aryltrialkoxysilanes in Hiyama and Suzuki-Miyaura reactions, mdpi.comnih.gov specific examples employing this compound are not prevalent. The steric hindrance from the diisopropyl groups could potentially modulate the reactivity of the silane in these coupling reactions, a hypothesis that would require experimental validation to determine its effect on reaction efficiency and selectivity.
Despite a comprehensive search for scholarly articles and research data, specific information regarding the catalytic applications of this compound, particularly concerning its role as a ligand and in the formation of surface-anchored catalysts, is not available in the public domain. Consequently, it is not possible to generate an article that adheres to the strict and detailed outline provided in the user's request.
The performed searches on topics such as "this compound ligands catalytic efficiency," "surface-anchored catalysts utilizing this compound scaffolds," and other related queries did not yield any specific research findings, data tables, or detailed discussions directly involving this compound in these contexts. The search results tended to provide general information on other silane compounds or broader concepts in catalysis and materials science, which falls outside the explicit scope of the requested article.
Therefore, the generation of a scientifically accurate and appropriately sourced article focusing solely on the specified aspects of this compound is not feasible at this time due to the lack of available scientific literature on the subject.
Spectroscopic and Theoretical Characterization of Diisopropylethoxysilane Systems
Advanced Spectroscopic Methodologies
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is a powerful tool for characterizing thin films of diisopropylethoxysilane on various substrates, providing critical information about the surface chemistry and the integrity of the silane (B1218182) layer.
When analyzing a surface treated with this compound, XPS spectra would be acquired for the Si 2p, C 1s, and O 1s regions. The binding energies of the photoelectrons emitted from these core levels are indicative of the chemical environment of the atoms. For instance, the Si 2p peak for silicon in a silane molecule will have a different binding energy than silicon in a silicon dioxide substrate. The presence of specific functional groups can also be identified. For example, the C 1s spectrum can be deconvoluted to identify carbon atoms in different chemical environments, such as C-Si, C-C, and C-O bonds. mdpi.com
High-resolution XPS analysis of the Si 2p region can distinguish between different silicon-oxygen bonding states. The binding energy of the Si 2p peak can provide information on the degree of condensation of the silane molecules on the surface, indicating the presence of Si-O-Si (siloxane) bridges. nih.gov For organic silicon compounds, the Si 2p binding energy is typically observed around 102 eV. thermofisher.com
The quantitative analysis of the atomic concentrations of silicon, carbon, and oxygen from the XPS data allows for the determination of the surface stoichiometry, which can be compared with the theoretical composition of this compound to assess the purity and integrity of the film. Furthermore, angle-resolved XPS (ARXPS) can be employed to obtain depth-profiling information and to determine the thickness of the this compound layer, typically in the range of 0.5 to 10 nm. mdpi.com
Table 1: Representative Binding Energies for Elements in Silane Films from XPS Analysis
| Element | Orbital | Chemical State | Typical Binding Energy (eV) |
| Si | 2p | Organic Si | ~102.0 |
| Si | 2p | SiO₂ | 103.5 |
| C | 1s | C-Si | ~284.5 |
| C | 1s | C-C/C-H | ~285.0 |
| C | 1s | C-O | ~286.5 |
| O | 1s | Si-O-C | ~532.5 |
| O | 1s | Si-O-Si | ~533.0 |
Note: These are typical values and can vary depending on the specific chemical environment and instrument calibration.
Fluorescence spectroscopy can be a highly sensitive method for the quantitative analysis of surface functional groups, particularly when the molecule of interest is fluorescent or can be labeled with a fluorescent tag. While this compound itself is not fluorescent, derivatives of it containing fluorophores or reactive groups that can be coupled with a fluorescent dye can be quantified on a surface.
A study on the quantification of variable functional-group densities of mixed-silane monolayers on surfaces utilized a dual-mode fluorescence and XPS label. acs.orgnih.gov This approach involves using a silane, such as (3-aminopropyl)this compound (APDIPES), which has a functional group (the amino group) that can be reacted with a fluorescent dye. acs.orgnih.gov The fluorescence intensity from the labeled surface can then be correlated with the surface density of the functional groups. acs.orgnih.gov
The process typically involves the following steps:
Formation of a this compound-based monolayer on a substrate, potentially mixed with other silanes to control the density of functional groups.
Reaction of the surface functional groups with a fluorescent labeling agent.
Measurement of the fluorescence emission from the surface using a spectrofluorometer.
Correlation of the fluorescence intensity to the number of functional groups on the surface, often calibrated using a complementary technique like XPS. acs.orgnih.gov
This method allows for a highly sensitive and quantitative assessment of the number of accessible functional groups on a surface, which is crucial for applications where the surface is designed for further chemical reactions, such as in biosensors or chromatography. kobv.de The correlation between fluorescence and XPS signals has been shown to be linear over at least one order of magnitude, enabling a direct link between quantitative fluorescence analysis and XPS quantification. acs.orgnih.gov
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides detailed information about the molecular structure and chemical bonding within this compound. These techniques are sensitive to the vibrations of specific chemical bonds and functional groups.
FTIR Spectroscopy:
In the FTIR spectrum of this compound, characteristic absorption bands would be expected for the various functional groups present in the molecule. These include:
Si-H stretching: While not present in this compound, it is a key feature in related hydrosilanes.
C-H stretching: Strong bands in the 2850-3000 cm⁻¹ region arising from the methyl and methylene (B1212753) groups of the isopropyl and ethoxy moieties.
Si-O-C stretching: Strong, characteristic bands typically observed in the 1080-1100 cm⁻¹ region.
C-O stretching: Bands associated with the ethoxy group, usually found around 1040-1080 cm⁻¹.
Si-C stretching: Weaker bands that can appear in the fingerprint region.
CH₃ and CH₂ bending vibrations: Found in the 1350-1470 cm⁻¹ region.
FTIR is particularly useful for monitoring the hydrolysis and condensation reactions of this compound. The disappearance of Si-O-C bonds and the appearance of Si-O-Si (siloxane) bonds (typically around 1000-1100 cm⁻¹) and Si-OH (silanol) groups (broad band around 3200-3600 cm⁻¹) can be tracked to study the formation of polysiloxane films.
Raman Spectroscopy:
Raman spectroscopy is complementary to FTIR and provides information on the non-polar bonds and symmetric vibrations within the molecule. For this compound, Raman would be particularly sensitive to the Si-O-Si symmetric stretching vibrations in condensed films, which are often weak in the infrared spectrum. The Si-C bonds also give rise to characteristic Raman signals.
Table 2: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| C-H stretch (isopropyl, ethoxy) | 2850-3000 | FTIR, Raman |
| Si-O-C stretch | 1080-1100 | FTIR |
| C-O stretch (ethoxy) | 1040-1080 | FTIR |
| Si-O-Si stretch (in condensed films) | 1000-1100 | FTIR, Raman |
| CH₃/CH₂ bend | 1350-1470 | FTIR, Raman |
| Si-OH stretch (hydrolyzed) | 3200-3600 (broad) | FTIR |
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of this compound in solution. ¹H, ¹³C, and ²⁹Si NMR experiments provide detailed information about the connectivity and chemical environment of the atoms in the molecule.
¹H NMR:
The ¹H NMR spectrum of this compound would show distinct signals for the protons of the isopropyl and ethoxy groups. The chemical shifts, splitting patterns (multiplicity), and integration of these signals would confirm the structure.
The ethoxy group would exhibit a quartet for the -OCH₂- protons (due to coupling with the -CH₃ protons) and a triplet for the -CH₃ protons (due to coupling with the -OCH₂- protons).
The isopropyl groups would show a septet for the -CH- proton (due to coupling with the six methyl protons) and a doublet for the two -CH₃ groups (due to coupling with the -CH- proton).
¹³C NMR:
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. For this compound, separate peaks would be expected for the carbons of the ethoxy group (-OCH₂) and (-CH₃) and the isopropyl groups (-CH) and (-CH₃).
²⁹Si NMR:
²⁹Si NMR is particularly powerful for studying silicon-containing compounds. huji.ac.il The chemical shift of the silicon nucleus is highly sensitive to its local environment. For this compound, a single resonance would be expected in the ²⁹Si NMR spectrum. The chemical shift would be characteristic of a silicon atom bonded to one oxygen atom of an ethoxy group and two carbon atoms of isopropyl groups. ²⁹Si NMR is also extensively used to monitor the hydrolysis and condensation of alkoxysilanes, where the formation of silanols (Si-OH) and siloxane bridges (Si-O-Si) leads to significant changes in the silicon chemical shift. rsc.orgresearchgate.net
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Group | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
| Isopropyl -CH | ¹H | ~3.8 | Septet |
| Isopropyl -CH₃ | ¹H | ~1.1 | Doublet |
| Ethoxy -OCH₂ | ¹H | ~3.7 | Quartet |
| Ethoxy -CH₃ | ¹H | ~1.2 | Triplet |
| Isopropyl -CH | ¹³C | ~25 | |
| Isopropyl -CH₃ | ¹³C | ~18 | |
| Ethoxy -OCH₂ | ¹³C | ~58 | |
| Ethoxy -CH₃ | ¹³C | ~18 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Spectroscopic ellipsometry is a non-destructive optical technique used to determine the thickness and optical constants (refractive index and extinction coefficient) of thin films. ntis.govmdpi.com It is highly sensitive to film thicknesses on the order of nanometers, making it ideal for characterizing this compound layers on substrates. parksystems.com
The technique works by measuring the change in polarization of light upon reflection from a sample. The measured parameters, Psi (Ψ) and Delta (Δ), are related to the ratio of the reflection coefficients for p- and s-polarized light. svc.orgnih.gov By fitting the experimental data to an optical model, the thickness and refractive index of the this compound film can be accurately determined.
For a this compound film, a simple Cauchy model or a Sellmeier model can often be used to describe the refractive index as a function of wavelength, as the film is typically transparent in the visible region. The thickness of self-assembled monolayers of similar silanes has been determined to be in the range of 0.85–1.22 nm. researchgate.net Ellipsometry can also be used to study the kinetics of film formation in real-time.
Table 4: Typical Parameters Obtained from Ellipsometry of Silane Films
| Parameter | Typical Value/Range | Significance |
| Film Thickness | 0.5 - 10 nm | Indicates monolayer or multilayer formation |
| Refractive Index (at 633 nm) | 1.4 - 1.5 | Characteristic of the material |
| Extinction Coefficient (k) | ~0 (in the visible range) | Indicates transparency |
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a surface at the nanoscale. oxinst.com It is an essential tool for visualizing the morphology and measuring the roughness of this compound films on various substrates.
AFM operates by scanning a sharp tip at the end of a cantilever across the sample surface. The deflection of the cantilever is measured and used to create a topographical map of the surface. AFM can be performed in different modes, such as contact mode or tapping mode, to obtain high-resolution images of the silane layer.
AFM analysis of this compound films can reveal:
Film uniformity and coverage: Whether the film is a complete monolayer or if it has formed islands or aggregates.
Surface roughness: Quantitative measures of the surface roughness, such as the root-mean-square (RMS) roughness, can be obtained. Smooth, well-ordered silane monolayers typically exhibit very low RMS roughness values, often less than 1 nm. lehigh.eduresearchgate.net
Presence of defects: Pinholes, cracks, or other imperfections in the film can be identified.
For example, studies on similar aminosilane (B1250345) films have shown that the deposition method can significantly impact the surface roughness, with RMS values ranging from 0.15 nm for smooth films to over 0.8 nm for multilayered or aggregated films. lehigh.edu
Table 5: Surface Roughness Parameters from AFM Analysis of Silane Films
| Parameter | Description | Typical Values for Monolayers |
| Rq (RMS Roughness) | Root mean square average of height deviations | < 1 nm |
| Ra (Average Roughness) | Arithmetic average of the absolute values of the height deviations | < 1 nm |
| Rmax (Maximum Roughness) | Maximum vertical distance between the highest and lowest data points | Varies, but typically a few nanometers |
Contact Angle Measurements for Surface Wettability Characterization
The wettability of a solid surface, a key factor in adhesion, coating, and biocompatibility, is quantified by measuring the contact angle of a liquid droplet on the surface. aalto.finanoscience.com A low contact angle (<90°) indicates good wetting (hydrophilic surface), where the liquid spreads out, while a high contact angle (>90°) signifies poor wetting (hydrophobic surface), where the liquid beads up. nanoscience.comgelest.com this compound is used as a surface modification agent to alter the wettability of substrates. Upon application, the silane hydrolyzes and condenses to form a polysiloxane film, exposing its diisopropyl groups to the surface, thereby lowering the surface energy.
The effectiveness of such treatments is confirmed through contact angle goniometry, which measures the static, advancing, and receding contact angles. aalto.fitemple.edu For instance, an untreated silica (B1680970) surface is typically hydrophilic with a low water contact angle. After treatment with an alkoxysilane like this compound, the surface becomes hydrophobic, exhibiting a significantly higher contact angle. The magnitude of this increase is influenced by the density and orientation of the alkyl groups on the surface. The bulky diisopropyl groups are particularly effective at creating a non-wettable surface.
Studies on various alkoxysilanes demonstrate that the chemical nature of the organic substituents and the roughness of the surface are primary determinants of the final contact angle. nih.govzbw.eu While specific data for this compound is not broadly published, comparisons with other silanes allow for informed estimations of its performance.
| Surface Treatment | Substrate | Typical Water Contact Angle (°) | Wettability |
|---|---|---|---|
| Untreated | Silica/Glass | 10 - 30° | Hydrophilic |
| Methyltriethoxysilane | Silica/Glass | ~70° | Moderately Hydrophobic |
| Octyltriethoxysilane | Aluminum Oxide | ~110 - 123° zbw.eu | Hydrophobic |
| Octadecyltrimethoxysilane (OTMS) | Fused Silica | ~93° temple.edu | Hydrophobic |
| This compound (Estimated) | Silica/Glass | ~85 - 100° | Hydrophobic |
Note: The value for this compound is an estimate based on the chemical structure and typical values for similar short-chain, branched alkoxysilanes.
Computational and Theoretical Insights
Density Functional Theory (DFT) Calculations for this compound Reactivity and Stability
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules, providing insights into their stability, reactivity, and spectroscopic properties. mdpi.comnih.govresearchgate.net For this compound, DFT calculations can elucidate the energetics of key reactions such as hydrolysis and condensation.
DFT studies on analogous alkoxysilanes reveal that both electronic and steric effects of the substituents play a crucial role. nih.govresearchgate.net The reactivity of the silicon center is governed by its partial positive charge and the accessibility for a nucleophilic attack. The two isopropyl groups in this compound are electron-donating, which slightly reduces the electrophilicity of the silicon atom compared to a silane with less bulky alkyl groups. More significantly, their steric bulk hinders the approach of a nucleophile (like water), increasing the activation energy for hydrolysis. DFT calculations can quantify these energy barriers.
Furthermore, DFT is used to determine the stability of different molecular conformations. For this compound, calculations would reveal the most stable rotational isomers and the energy differences between them, which influences the molecule's behavior in liquid and gas phases. researchgate.net
| Parameter | Significance for this compound | Information Gained from DFT |
|---|---|---|
| Activation Energy (Hydrolysis) | Determines the rate of the initial step in sol-gel processes or surface grafting. | Higher barrier compared to less sterically hindered silanes (e.g., Triethoxysilane). |
| Bond Dissociation Energy (Si-O) | Indicates the stability of the ethoxy group linkage. | Provides a quantitative measure of the bond strength. |
| Partial Atomic Charges | Reveals the electrophilicity of the silicon atom and nucleophilicity of oxygen atoms. | Shows a less positive charge on Si due to electron-donating isopropyl groups. |
| Conformational Energies | Identifies the most stable geometric arrangement of the molecule. | Determines the energy landscape for rotation around Si-C and C-C bonds. researchgate.net |
Molecular Dynamics Simulations of this compound Interfacial Behavior
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, offering a dynamic picture of molecular behavior. youtube.com For this compound, MD simulations are invaluable for understanding its behavior at interfaces, such as the air-water interface or on a solid substrate like silica. researchgate.netbohrium.comlsu.edu
Simulations can track the process of self-assembly, where this compound molecules arrange themselves into a monolayer. researchgate.net At an air-water interface, the hydrophilic ethoxysilane (B94302) head would orient towards the water, while the hydrophobic diisopropyl groups would point towards the air. On a hydroxylated silica surface, the silane headgroup would interact with the surface silanol (B1196071) (Si-OH) groups through hydrogen bonding, preceding the covalent grafting reaction.
Reactive MD simulations, using force fields like ReaxFF, can model the chemical reactions of hydrolysis and condensation directly. researchgate.net These simulations show how the proximity to surface water or catalytic sites influences reaction rates and how the subsequent condensation reactions lead to the formation of a cross-linked polysiloxane network. The steric hindrance from the diisopropyl groups would be observed to slow down these processes and result in a less densely packed film compared to linear alkylsilanes. researchgate.net
Theoretical Models for Hydrolytic Stability of Silicon-Containing Compounds
The hydrolytic stability of alkoxysilanes like this compound is explained by well-established theoretical models centered on nucleophilic substitution at the silicon atom (SN2-Si mechanism). nih.gov The reaction rate is highly dependent on pH, being catalyzed by both acids and bases. bohrium.comunm.edu
Acid-Catalyzed Hydrolysis: In acidic conditions, the ethoxy oxygen is protonated, making it a better leaving group (ethanol). Water then acts as a nucleophile, attacking the silicon center. The rate of acid-catalyzed hydrolysis generally decreases as the steric bulk of the alkyl substituents on the silicon atom increases, as these groups hinder the approach of the water molecule. unm.edu
Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide (B78521) ion (OH⁻), a stronger nucleophile than water, directly attacks the silicon atom. This mechanism is also sensitive to steric hindrance. Electron-withdrawing groups on the silicon atom accelerate the reaction by making the silicon more electrophilic, while electron-donating groups, like the isopropyl groups in this compound, slow it down. nih.govunm.edu
For this compound, its structure suggests a relatively slow hydrolysis rate compared to simpler silanes like tetraethoxysilane (TEOS). The two bulky isopropyl groups provide significant steric protection to the silicon center, and the Si-H bond is less sterically demanding but also less reactive than an additional alkoxy group. The single ethoxy group means the first hydrolysis step is the only one possible before condensation begins.
Prediction of Reaction Intermediates and Transition States in this compound Chemistry
Computational chemistry, particularly DFT, is instrumental in predicting the structure and energy of transient species that are difficult to observe experimentally, such as reaction intermediates and transition states. acs.orgresearchgate.net For the hydrolysis of this compound, the reaction is predicted to proceed through a pentacoordinate silicon intermediate or transition state. nih.govacs.org
In the SN2-Si mechanism, the attacking nucleophile (water or hydroxide) forms a new bond with the silicon atom while the bond to the leaving group (the ethoxy group) is breaking. This results in a short-lived species where the silicon atom is bonded to five other atoms/groups. The predicted geometry for this intermediate is typically a trigonal bipyramid. The stability of this intermediate directly affects the activation energy of the reaction.
For this compound, the substituents (two isopropyl groups, one hydrogen, the incoming nucleophile, and the outgoing ethoxy group) would arrange themselves around the central silicon atom in the transition state. Quantum mechanical calculations can determine the precise bond angles and lengths of this structure and its energy relative to the reactants and products. These calculations would confirm that the steric crowding caused by the diisopropyl groups raises the energy of the transition state, thus accounting for a slower reaction rate. Models can also predict subsequent condensation steps, where a silanol intermediate reacts with another silane or silanol to form a Si-O-Si siloxane bridge, again proceeding through similar multi-coordinate silicon transition states. acs.org
Future Perspectives and Emerging Research Frontiers
Innovations in Synthetic Strategies for Diisopropylethoxysilane and Its Derivatives
The development of more efficient, selective, and sustainable synthetic routes for this compound and its functionalized derivatives is a primary focus of current research. Innovations are centered on enhancing reaction yields, minimizing waste, and introducing novel functionalities to tailor the molecule for specific applications.
Key Research Thrusts:
Catalyst Development: Research is moving towards the design of highly active and selective catalysts for the hydrosilylation reaction, a key step in the synthesis of many organosilanes. Novel homogeneous and heterogeneous catalysts are being explored to improve efficiency and allow for easier separation and recycling, thus reducing production costs and environmental impact.
Direct Functionalization: Efforts are being made to develop methods for the direct functionalization of the this compound molecule. This avoids multi-step synthetic sequences, leading to more atom-economical processes. Strategies include controlled C-H activation and late-stage functionalization to introduce a wide range of organic moieties.
Flow Chemistry: The adoption of continuous flow reactors for the synthesis of this compound offers significant advantages over traditional batch processing. Flow chemistry provides precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved product consistency, higher yields, and enhanced safety.
Bio-inspired and Green Synthesis: There is a growing interest in developing greener synthetic pathways using bio-inspired catalysts or renewable starting materials. While still in early stages, these approaches aim to reduce the reliance on traditional chemical precursors and minimize the environmental footprint of silane (B1218182) production.
The table below summarizes some innovative synthetic strategies being explored for organosilanes, including those applicable to this compound.
| Synthetic Strategy | Key Advantages | Potential for this compound |
| Advanced Catalysis | Higher selectivity, improved yields, catalyst recyclability | More efficient production of the core molecule and its derivatives. |
| Direct C-H Functionalization | Atom economy, reduced synthetic steps | Facile introduction of new functionalities for tailored applications. |
| Continuous Flow Synthesis | Enhanced process control, improved safety, scalability | Consistent, high-purity production for industrial applications. |
| Green Chemistry Routes | Use of renewable resources, reduced waste | Sustainable manufacturing processes for future material demands. |
Expansion of this compound Applications in Novel Advanced Materials
The unique combination of steric hindrance from the diisopropyl groups and the reactive ethoxy group makes this compound a promising candidate for a variety of advanced materials. Research is focused on leveraging these properties to create materials with enhanced performance characteristics.
Semiconductor Manufacturing: In the semiconductor industry, organosilanes are critical for depositing thin films of silicon dioxide and other materials. This compound is being investigated as a precursor for chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes. airliquide.com Its specific molecular structure could offer advantages in controlling film growth, uniformity, and electrical properties, which are crucial for producing smaller and more powerful integrated circuits. airliquide.com The high purity and chemical resistance of materials derived from such silanes are essential for applications like high-purity piping systems and wet benches used in chip fabrication. arkema.comdaikinchemicals.com
Surface Modification and Functionalization: As a coupling agent, this compound can be used to modify the surface of various substrates, such as glass, metals, and nanoparticles. The bulky diisopropyl groups can create well-defined, sterically protective monolayers, which can be used to control surface energy, improve adhesion, or create hydrophobic coatings.
Nanomaterials and Composites: The incorporation of this compound into polymer matrices or onto the surface of nanomaterials can lead to the development of advanced composites. These materials could exhibit improved thermal stability, mechanical strength, and chemical resistance. Its use in modifying silica (B1680970) shells, for example, could enhance the performance of biomaterials for environmental applications. researchgate.netresearchgate.net
Dielectric Materials: The molecular structure of this compound makes it a candidate for the development of low-k dielectric materials. These materials are essential for reducing signal delay and power consumption in advanced microelectronic devices. The steric bulk of the alkyl groups can create porosity in the resulting silica network, lowering the dielectric constant.
Development of Advanced Characterization Techniques for this compound-Based Systems
A deep understanding of the structure and properties of materials derived from this compound at the molecular level is crucial for optimizing their performance. The development and application of advanced characterization techniques are therefore a key research frontier.
Surface-Sensitive Techniques: The analysis of ultra-thin films and monolayers requires highly surface-sensitive techniques. researchgate.net X-ray Photoelectron Spectroscopy (XPS) and Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) are powerful tools for determining the elemental composition and chemical bonding at the surface. nih.govlucideon.com Angle-resolved XPS (ARXPS) can provide non-destructive depth profiling of the chemical species within the top few nanometers of a surface. researchgate.net
Microscopy and Topography: To visualize the morphology of this compound-based films, high-resolution microscopy techniques are employed. Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) can provide detailed information about surface topography, roughness, and the presence of nanoscale features. nih.govlucideon.com
In-Situ and Operando Characterization: A significant trend is the development of in-situ and operando characterization methods. These techniques allow researchers to study the material during its formation or while it is functioning in a device. For example, spectroscopic ellipsometry can monitor the thickness and optical properties of a film during the deposition process in real-time.
The table below highlights key characterization techniques and the information they provide for this compound-based systems.
| Characterization Technique | Information Provided | Relevance to this compound Systems |
| XPS (X-ray Photoelectron Spectroscopy) | Elemental composition, chemical states, functional groups at the surface. lucideon.com | Verifying surface functionalization and film composition. |
| ToF-SIMS (Time-of-Flight SIMS) | Elemental and molecular information with high sensitivity and shallow sampling depth. lucideon.com | Detecting trace molecules and mapping molecular distributions on surfaces. |
| AFM (Atomic Force Microscopy) | High-resolution 3D surface topography, roughness, and mechanical properties. lucideon.com | Characterizing the morphology and homogeneity of self-assembled monolayers. |
| SEM (Scanning Electron Microscopy) | Microstructural analysis and imaging of surface features. nih.gov | Visualizing film coverage and identifying defects. |
| Ellipsometry | Film thickness, refractive index, and optical constants. nih.gov | In-situ monitoring of film growth during deposition processes. |
Synergistic Approaches Combining Experimental and Computational this compound Research
The integration of computational modeling with experimental research provides a powerful, synergistic approach to accelerate the discovery and development of new materials based on this compound. nih.gov Computational chemistry can offer molecular-level insights that are often difficult to obtain through experiments alone. hydrophobe.org
Reaction Mechanism and Kinetics: Density Functional Theory (DFT) can be used to investigate the hydrolysis and condensation reactions of this compound. researchgate.netresearchgate.net These calculations can elucidate reaction pathways, identify transition states, and predict reaction rates, providing a fundamental understanding of film formation. researchgate.netncsu.edu
Material Property Prediction: Molecular Dynamics (MD) simulations can be employed to predict the structure and properties of bulk materials and interfaces. For example, MD can be used to model the self-assembly of this compound on a surface or to predict the mechanical properties of a composite material.
Rational Design of Materials: By combining experimental data with computational predictions, researchers can rationally design new this compound derivatives with targeted properties. nih.gov For instance, computational screening can be used to identify functional groups that would lead to improved adhesion or a lower dielectric constant, guiding experimental synthesis efforts. nih.gov This synergy helps to reduce the number of trial-and-error experiments and accelerates the innovation cycle. nih.gov
This integrated approach, where computational models are validated by experimental results and experiments are guided by theoretical predictions, is becoming increasingly vital for tackling complex challenges in materials science and advancing the application of specialized molecules like this compound. hydrophobe.org
Q & A
Basic: What spectroscopic techniques are recommended for characterizing Diisopropylethoxysilane?
Answer:
- Nuclear Magnetic Resonance (NMR): Use -, -, and -NMR to analyze molecular structure and purity. For example, -NMR is critical for identifying siloxane byproducts .
- Fourier-Transform Infrared Spectroscopy (FTIR): Detect functional groups (e.g., Si-O, Si-C) and monitor hydrolysis sensitivity .
- Mass Spectrometry (MS): Confirm molecular weight and fragmentation patterns.
- Methodological Note: Ensure anhydrous sample preparation to avoid hydrolysis artifacts .
Advanced: How can researchers resolve contradictions in reported reaction yields of this compound across studies?
Answer:
- Systematic Variable Analysis: Replicate experiments while controlling variables like catalyst purity, moisture levels, and solvent grade.
- Statistical Validation: Apply ANOVA or regression models to identify significant factors affecting yield .
- Cross-Lab Collaboration: Share protocols via platforms like Open Science Framework to validate reproducibility .
Basic: What safety protocols are critical when handling Diisopropylethoxysyliane?
Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation: Use fume hoods to prevent inhalation of vapors .
- Spill Management: Neutralize spills with inert adsorbents (e.g., sand) and avoid water to prevent exothermic reactions .
Advanced: What strategies mitigate hydrolysis sensitivity during storage?
Answer:
- Anhydrous Storage: Use molecular sieves or argon-filled containers.
- Stabilizer Additives: Introduce antioxidants (e.g., BHT) at 0.1–0.5 wt%.
- Stability Monitoring: Perform monthly GC-MS checks to track purity degradation .
Basic: Which synthetic routes are effective for this compound preparation?
Answer:
- Grignard Reaction: React diisopropyl ether with chlorosilanes in dry THF.
- Catalytic Alkylation: Use platinum catalysts for Si-C bond formation.
- Optimization Tip: Maintain reaction temperatures below 40°C to prevent oligomerization .
Advanced: How does steric hindrance influence its reactivity in surface modification?
Answer:
- Comparative Kinetics: Measure reaction rates with less-hindered analogs (e.g., triethoxysilane).
- Surface Analysis: Use AFM or XPS to assess monolayer coverage efficiency.
- Computational Modeling: Apply DFT to map steric barriers in transition states .
Basic: How is purity quantified in complex mixtures?
Answer:
- Chromatography: GC with FID detection or HPLC-UV (λ = 210 nm).
- Calibration: Prepare standards in hexane or toluene with internal controls (e.g., dodecane) .
Advanced: What in situ methods monitor reactions under high pressure?
Answer:
- High-Pressure Autoclaves: Equip with sapphire windows for real-time IR/Raman spectroscopy.
- Data Acquisition: Use LabVIEW software to synchronize pressure and spectral data .
Basic: How to assess environmental impact in lab settings?
Answer:
- OECD 301D Test: Measure biodegradability in aqueous media.
- Ecotoxicity Screening: Use Daphnia magna assays for acute toxicity thresholds .
Advanced: Can isotopic labeling trace reaction pathways?
Answer:
- Labeling: Synthesize isotopically enriched silane to track Si-O bond formation via NMR.
- MS Imaging: Map spatial distribution of labeled compounds on substrates .
Basic: What distinguishes its reactivity from alkylsilanes?
Answer:
- Steric vs. Electronic Effects: Compare nucleophilic substitution rates under controlled conditions.
- Thermogravimetric Analysis (TGA): Assess thermal stability differences (e.g., 5% weight loss at 150°C vs. 180°C for analogs) .
Advanced: How to optimize regioselectivity in silylation?
Answer:
- Design of Experiments (DoE): Vary solvent polarity (e.g., hexane vs. DMF) and temperature.
- Kinetic Profiling: Use stopped-flow UV-Vis to capture intermediate species .
Basic: What are industry-standard quantification methods?
Answer:
- Internal Standard Calibration: Use tetradecane for GC or deuterated analogs for LC-MS.
- Validation: Achieve R > 0.99 in linearity tests .
Advanced: How to model substrate interactions computationally?
Answer:
- Molecular Dynamics (MD): Simulate adsorption on SiO surfaces using LAMMPS.
- Docking Studies: Predict binding affinities with AutoDock Vina .
Basic: What are key storage conditions to prevent degradation?
Answer:
- Temperature: Store at 2–8°C in amber glass bottles.
- Moisture Control: Use double-layered septa and argon headspace .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
